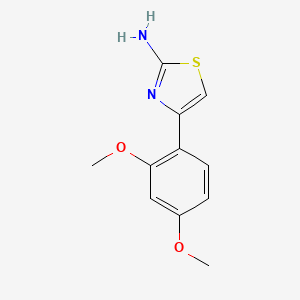

4-(2,4-二甲氧基苯基)噻唑-2-胺

描述

科学研究应用

Anticancer Research

Compounds similar to “4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine” have been studied for their antiproliferative activity against various human cancer cell lines. They act as tubulin inhibitors, interfering with microtubule dynamics, which is a promising approach in cancer therapy .

作用机制

Target of Action

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine primarily targets nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype . These receptors are crucial for neurotransmission and are involved in various neural processes, including cognitive function and neuroprotection.

Mode of Action

The compound acts as an agonist at the α7 nAChRs, binding to the receptor sites and mimicking the action of acetylcholine. This binding leads to the opening of ion channels, allowing the influx of calcium ions (Ca²⁺) into the neuron . The increased intracellular calcium concentration triggers a cascade of intracellular signaling pathways.

Biochemical Pathways

Upon activation of the α7 nAChRs, several downstream signaling pathways are affected, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity. The activation of these pathways can lead to enhanced cognitive functions and neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a high affinity for the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the activation of α7 nAChRs by 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine results in increased synaptic transmission and enhanced neuroplasticity . At the cellular level, this leads to improved cognitive functions, neuroprotection, and potentially, the alleviation of neurodegenerative symptoms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine . For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures ensure its stability and activity. Additionally, the presence of competing ions can affect its binding affinity to the α7 nAChRs.

属性

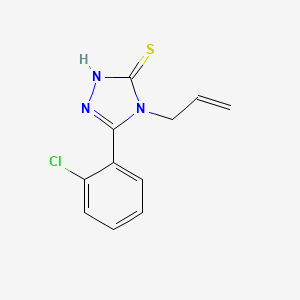

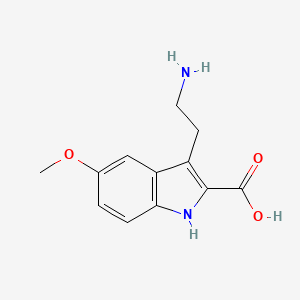

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGCDEWBJMQJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353565 | |

| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |

CAS RN |

23111-45-7 | |

| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)